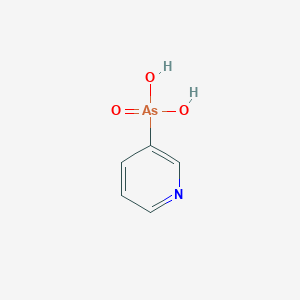
Pyridin-3-ylarsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-3-ylarsonic acid is an organoarsenic compound that features a pyridine ring substituted with an arsonic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridin-3-ylarsonic acid typically involves the reaction of pyridine with arsenic trioxide in the presence of a suitable oxidizing agent. One common method is the reaction of pyridine with arsenic trioxide and hydrogen peroxide, which yields this compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyridin-3-ylarsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state arsenic compounds.
Substitution: The arsonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenate derivatives, while reduction can produce arsenite derivatives. Substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
Pyridin-3-ylarsonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: This compound is used in the development of advanced materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of pyridin-3-ylarsonic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular metabolism, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyridin-3-ylacetic acid: Similar in structure but with an acetic acid group instead of an arsonic acid group.
Pyridin-3-ylisophthalic acid: Contains an isophthalic acid group, offering different chemical properties and applications.
Imidazo[1,2-a]pyridin-3-yl-acetic acid: Features an imidazo ring fused to the pyridine ring, providing unique biological activities .
Uniqueness
Pyridin-3-ylarsonic acid is unique due to the presence of the arsonic acid group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other pyridine derivatives .
Properties
CAS No. |
6324-91-0 |
|---|---|
Molecular Formula |
C5H6AsNO3 |
Molecular Weight |
203.03 g/mol |
IUPAC Name |
pyridin-3-ylarsonic acid |
InChI |
InChI=1S/C5H6AsNO3/c8-6(9,10)5-2-1-3-7-4-5/h1-4H,(H2,8,9,10) |
InChI Key |
DBWMTOKAPZXGSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















